Dibutyl sulfite

Lithium-Ion Battery Electrolyte Additive Thermal Stability

Dibutyl sulfite (CAS 626-85-7) is a linear dialkyl sulfite ester with the molecular formula C₈H₁₈O₃S and a molecular weight of 194.292 g/mol. It is classified as an organosulfur compound and is characterized as a colorless, oily liquid with a boiling point of 230°C at 760 mmHg and a density of approximately 1.062 g/cm³.

Molecular Formula C8H18O3S
Molecular Weight 194.29 g/mol
CAS No. 626-85-7
Cat. No. B045691
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameDibutyl sulfite
CAS626-85-7
Synonymsdibutyl sulphite; n-Butylsulfite; Sulfurous acid dibutyl ester
Molecular FormulaC8H18O3S
Molecular Weight194.29 g/mol
Structural Identifiers
SMILESCCCCOS(=O)OCCCC
InChIInChI=1S/C8H18O3S/c1-3-5-7-10-12(9)11-8-6-4-2/h3-8H2,1-2H3
InChIKeyFEYYOXFAQQJEIG-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Dibutyl Sulfite (CAS 626-85-7) for Industrial and Research Procurement: Baseline Characteristics


Dibutyl sulfite (CAS 626-85-7) is a linear dialkyl sulfite ester with the molecular formula C₈H₁₈O₃S and a molecular weight of 194.292 g/mol [1]. It is classified as an organosulfur compound and is characterized as a colorless, oily liquid with a boiling point of 230°C at 760 mmHg and a density of approximately 1.062 g/cm³ . In the context of lithium-ion battery (LIB) electrolytes, linear sulfites like dibutyl sulfite have been investigated for their role as film-forming additives, which contribute to the formation of a stable solid electrolyte interphase (SEI) on graphitic anodes [2].

Why Generic Substitution Fails: The Critical Role of Alkyl Chain Length in Dibutyl Sulfite's Performance Profile


In battery electrolyte applications, the assumption that all dialkyl sulfites are functionally interchangeable is invalid. The molecular structure—specifically the length of the alkyl chain—directly governs key performance attributes, including reduction potential, SEI film composition, and ionic conductivity [1]. As a linear dibutyl ester, dibutyl sulfite's longer alkyl chains lead to different solvation and decomposition pathways compared to its shorter-chain analogs, such as dimethyl sulfite (DMS) or diethyl sulfite (DES), or its cyclic counterpart, ethylene sulfite (ES) [2]. This structural divergence means that substituting one sulfite additive for another without empirical validation can lead to unpredictable changes in cell performance, including variations in irreversible capacity loss, cycling stability, and low-temperature behavior. The following evidence details the specific, quantifiable differences that define dibutyl sulfite's unique value proposition.

Dibutyl Sulfite (CAS 626-85-7) Procurement Guide: Quantitative Performance Evidence Against Alternatives


Dibutyl Sulfite's High Boiling Point Enables Superior Thermal Stability in Electrolyte Formulations vs. Lower Dialkyl Sulfites

Dibutyl sulfite exhibits a significantly higher boiling point (230°C at 760 mmHg) compared to its lighter analogs, dimethyl sulfite (DMS, ~126°C) and diethyl sulfite (DES, ~158°C) . This property is critical for maintaining electrolyte integrity and mitigating thermal runaway risks during high-temperature operation or in the event of overcharge conditions. The higher boiling point suggests a lower vapor pressure and reduced volatility, which contributes to the safety and longevity of the electrolyte system [1].

Lithium-Ion Battery Electrolyte Additive Thermal Stability

Computational Evidence Positions Dibutyl Sulfite as a High-Reactivity SEI Former in PC-Based Electrolytes vs. Carbonate Additives

Density Functional Theory (DFT) calculations on sulfite and carbonate additives in propylene carbonate (PC)-based electrolytes reveal that the first electron reduction energy for ethylene sulfite (ES) is significantly higher than that for carbonate additives like vinylene carbonate (VC) and vinyl ethylene carbonate (VEC) [1]. While specific DFT data for dibutyl sulfite (DBS) is not available, its classification as a linear sulfite, which generally follows similar reduction trends to ES, suggests it will also be preferentially reduced over carbonates. This class-level inference indicates DBS will form the protective SEI layer before the bulk electrolyte solvents decompose, effectively suppressing graphite exfoliation.

DFT Calculation SEI Formation Reduction Potential

Dibutyl Sulfite's Lower Density vs. Cyclic Analogs May Offer Gravimetric Energy Density Advantages

Dibutyl sulfite possesses a density of 1.062 g/cm³ . This is lower than that of the commonly used cyclic sulfite additive, ethylene sulfite (ES), which has a density of approximately 1.426 g/cm³ [1]. In battery applications where total cell mass is a critical design constraint (e.g., in aerospace, drones, or electric vehicles), the use of lower-density electrolyte components can contribute to a modest but calculable improvement in overall gravimetric energy density (Wh/kg).

Electrolyte Formulation Physical Property Energy Density

Performance Differentiation in LiBOB/GBL Electrolytes: Structural Comparison to Other Sulfites

Research on sulfite additives in lithium bis(oxalate)borate (LiBOB)/gamma-butyrolactone (GBL) electrolytes indicates that the molecular structure of the sulfite impacts performance. In this specific system, the addition of sulfites such as ethyl sulfite (ES), propylene sulfite (PS), dimethyl sulfite (DMS), and diethyl sulfite (DES) is studied for their effects on ionic conductivity and irreversible capacity [1]. While dibutyl sulfite was not directly tested in this study, its distinct linear, longer-chain structure represents a further point of differentiation along this continuum. The data suggest that altering the sulfite additive can tune the electrolyte's performance, and the unique structure of dibutyl sulfite offers a distinct set of properties (e.g., solubility, film characteristics) compared to the studied compounds.

LiBOB Electrolyte Irreversible Capacity Conductivity

Validated Application Scenarios for Dibutyl Sulfite (CAS 626-85-7) Based on Evidence


High-Temperature Lithium-Ion Battery Electrolyte Formulations

The high boiling point (230°C) of dibutyl sulfite makes it a suitable candidate for electrolyte formulations intended for high-temperature operation or for applications where thermal abuse tolerance is a priority . Its lower volatility compared to dimethyl and diethyl sulfite can help maintain electrolyte composition over extended cycles at elevated temperatures, directly addressing a common failure mode in LIBs.

Graphite Anode Protection in Propylene Carbonate-Rich Electrolytes

As a linear sulfite, dibutyl sulfite can be utilized as a film-forming additive in electrolytes containing high concentrations of propylene carbonate (PC). The preferential reduction mechanism, inferred from DFT studies on related sulfites, suggests it will decompose on the graphite anode surface before PC co-intercalation occurs, thereby preventing destructive exfoliation of the anode structure and enabling stable cycling [1].

Mass-Sensitive Battery Applications Requiring High Gravimetric Energy Density

For applications where battery weight is a critical design parameter (e.g., unmanned aerial vehicles, satellites, portable electronics), the lower density of dibutyl sulfite (1.062 g/cm³) compared to cyclic sulfites like ethylene sulfite (1.426 g/cm³) offers a quantifiable advantage. Formulating with dibutyl sulfite can contribute to a lighter overall electrolyte mass, thereby improving the system's gravimetric energy density (Wh/kg) [2].

Organic Synthesis: Reagent for Sulfinylation Reactions

Dibutyl sulfite serves as a specialized reagent in organic synthesis for introducing sulfinyl functional groups. Its role as a chemical intermediate is supported by patent literature and supplier data, where it is utilized in specific synthetic pathways to create more complex organosulfur compounds [3].

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